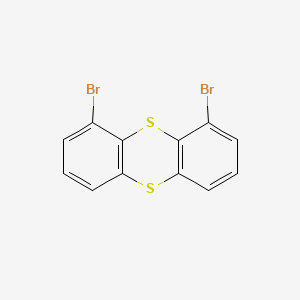

1,9-Dibromothianthrene

Description

Overview of Thianthrene (B1682798) Chemistry

Thianthrene is a sulfur-containing heterocyclic compound built upon a dibenzo thieme-connect.comwikipedia.orgdithiin framework. wikipedia.orgrsc.org Its structure consists of two benzene (B151609) rings fused to a central 1,4-dithiin ring. rsc.org Unlike its oxygen analog, dibenzodioxin, the thianthrene molecule is not planar. It possesses a distinctive bent or "butterfly" shape, with a significant fold angle along the sulfur-sulfur axis. wikipedia.orgdiva-portal.org This dihedral angle has been measured at approximately 128° in the solid state and 131° in the gas phase. royalsocietypublishing.org This non-planar geometry is a crucial feature, influencing its electronic properties and reactivity. thieme-connect.com

A key characteristic of thianthrene is its notable ease of oxidation. wikipedia.org It can undergo reversible one- and two-electron oxidations to form a stable radical cation (Thianthrene•+) and a dication, respectively. thieme-connect.comroyalsocietypublishing.org Upon oxidation, the molecule flattens, adopting a planar conformation. rsc.orgroyalsocietypublishing.org This redox behavior is central to its utility in various applications. The thianthrene radical cation is intensely colored and has been characterized by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org

The synthesis of the thianthrene core can be achieved through several methods. A common laboratory preparation involves the reaction of benzene with disulfur (B1233692) dichloride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org Other synthetic routes include the pyrolysis of diphenyl disulfide and the reaction of o-dichlorobenzene with hydrogen sulfide (B99878) at high temperatures. royalsocietypublishing.org The functionalization of the thianthrene scaffold is also well-established, allowing for the introduction of substituents at various positions to tune its properties. For instance, direct lithiation followed by reaction with electrophiles can introduce groups at the 1-position, while bromination can lead to 2-substituted derivatives. mit.edu

The unique structural and electronic properties of thianthrene have made it a subject of significant interest in chemistry. ontosight.aiiau.ir Its electron-rich nature, due to the sulfur atoms, and its non-planar structure are key to its applications. rsc.orgdiva-portal.org The heavy atom effect of sulfur also promotes intersystem crossing, a property relevant to its photophysical applications. rsc.org

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₈S₂ | wikipedia.org |

| Molar Mass | 216.32 g·mol⁻¹ | wikipedia.org |

| Melting Point | 151 to 155 °C | wikipedia.org |

| Boiling Point | 364 to 366 °C | wikipedia.org |

| Fold Angle (Solid State) | ~128° | wikipedia.orgroyalsocietypublishing.org |

| HOMO Energy | -8.03 eV | iau.ir |

| LUMO Energy | -0.46 eV | iau.ir |

Significance of Dihalogenated Thianthrenes in Synthetic and Materials Science Contexts

The strategic halogenation of the thianthrene core, producing dihalogenated derivatives, is of paramount importance for its application in synthetic chemistry and materials science. Halogen atoms, particularly bromine, serve as versatile synthetic handles, enabling a wide array of subsequent chemical transformations through cross-coupling reactions. mit.edu This allows for the construction of complex molecular architectures and the integration of the thianthrene unit into larger systems like polymers and advanced materials. mit.edumit.edu

For example, 2,8-dibromothianthrene is a key precursor for synthesizing conjugated microporous polymers (CMPs). mdpi.com Through reactions like the Sonogashira cross-coupling, these dibrominated building blocks can be linked with various ethynyl-containing aromatic compounds to create porous networks with high thermal stability and specific surface areas, suitable for applications in gas adsorption and energy storage. mdpi.com Similarly, other dibromothianthrene isomers are used in Stille and Suzuki coupling reactions to create novel oligomers and polymers for use as hole-transporting materials in organic electronic devices. arkat-usa.org

The synthesis of specific isomers, such as 1,9-dibromothianthrene, has been developed to allow for precise control over the final molecular geometry. The synthesis of this compound can be achieved from thianthrene-5-oxide, which directs functionalization to the 1- and 9-positions. mit.eduthieme-connect.com This specific isomer is valuable as it is amenable to further reactions like dilithiation, opening pathways to unique 1,9-disubstituted thianthrene derivatives. mit.eduthieme-connect.com

Furthermore, halogenation directly influences the photophysical properties of the thianthrene core. The introduction of halogen atoms can induce and modulate room-temperature phosphorescence (RTP). acs.orgacs.org This "heavy atom effect" enhances spin-orbit coupling, which facilitates the transition between singlet and triplet excited states, a critical process for efficient phosphorescence. acs.org By carefully selecting the halogen and its position on the thianthrene framework, researchers can fine-tune the emission properties, leading to the development of single-molecule white-light emitters and materials for advanced optical applications and information security. acs.orgacs.orgchinesechemsoc.org

The use of thianthrene in combination with N-halosuccinimides (NXS) has also been shown to create a powerful catalytic system for the electrophilic halogenation of a wide range of organic compounds, including aromatics, olefins, and alkynes. researchgate.netrsc.org This highlights the role of halogenated thianthrene species as highly reactive intermediates in synthetic methodology. researchgate.net

| Derivative | Synthetic Route/Application | Source(s) |

| This compound | Synthesized from thianthrene-5-oxide; used for preparing 1,9-disubstituted derivatives via dilithiation. | mit.eduthieme-connect.comthieme-connect.com |

| 2,8-Dibromothianthrene | Prepared by direct bromination of thianthrene; used in Sonogashira coupling for conjugated microporous polymers. | mdpi.com |

| Halogenated Phenyl(thianthren-2-yl)methanones | Synthesized by Friedel–Crafts acylation; exhibit efficient room-temperature phosphorescence for white-light emission. | acs.orgacs.org |

| Dibromothianthrene (general) | Used in Stille and Suzuki couplings to create hole-transporting materials for organic electronics. | arkat-usa.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6Br2S2 |

|---|---|

Molecular Weight |

374.1 g/mol |

IUPAC Name |

1,9-dibromothianthrene |

InChI |

InChI=1S/C12H6Br2S2/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H |

InChI Key |

HVPWKHWYNUDUHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC3=C(S2)C=CC=C3Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,9 Dibromothianthrene

Multi-Step Synthesis via Directed Metalation and Halogenation

A robust and selective method for preparing 1,9-dibromothianthrene involves a multi-step sequence that utilizes a directing group to facilitate metalation at the desired 1- and 9-positions (the peri-positions). This is followed by the introduction of bromine atoms.

The synthesis begins with the oxidation of thianthrene (B1682798) to thianthrene-5-oxide. The sulfoxide (B87167) group is crucial as it acts as a directing group for deprotonation. The increased acidity of the protons at the adjacent 1- and 9-positions allows for selective dilithiation.

In a typical procedure, thianthrene 5-oxide is treated with a strong base, such as lithium diisopropylamide (LDA), in an inert solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The base selectively removes the protons at the 1- and 9-positions, forming a dilithiated intermediate. This directed ortho-metalation is a key step in ensuring the correct regiochemistry for the subsequent functionalization.

Following the successful dilithiation of thianthrene-5-oxide, the resulting intermediate is quenched with an electrophile. To achieve the 1,9-dibromo substitution, a two-step functionalization is employed. First, the dilithiated species is treated with chlorotrimethylsilane (TMSCl). thieme-connect.com This reaction introduces trimethylsilyl (B98337) (TMS) groups at the 1- and 9-positions, yielding 1,9-bis(trimethylsilyl)thianthrene (B8530642) 5-oxide in good yield (e.g., 69%). thieme-connect.com

The final step is the replacement of the TMS groups with bromine atoms. This is accomplished through an ipso-bromination reaction, where the carbon-silicon bond is cleaved and a carbon-bromine bond is formed in its place. Treatment of 1,9-bis(trimethylsilyl)thianthrene 5-oxide with elemental bromine leads to the formation of the target molecule, this compound. thieme-connect.com This sequence provides a reliable pathway to the desired isomer, overcoming the selectivity challenges of direct bromination.

Table 1: Key Intermediates in the Multi-Step Synthesis of this compound This table is based on the synthetic route described in the text.

| Compound Name | Structure | Role in Synthesis |

| Thianthrene-5-oxide | C₁₂H₈OS₂ | Starting material; sulfoxide acts as a directing group. |

| 1,9-Dilithiothianthrene-5-oxide | C₁₂H₆Li₂OS₂ | Key intermediate formed via directed metalation. |

| 1,9-Bis(trimethylsilyl)thianthrene 5-oxide | C₁₈H₂₄OS₂Si₂ | Silylated intermediate; precursor to bromination. |

| This compound | C₁₂H₆Br₂S₂ | Final product. |

Direct Bromination Approaches for Dibromothianthrene Production

Direct electrophilic bromination of unsubstituted thianthrene generally does not yield this compound as the major product. Electrophilic aromatic substitution on the thianthrene ring system is directed by the two sulfur atoms. The positions most activated towards electrophiles are the 2- and 7-positions, which are para to one of the sulfur atoms.

Studies on electrophilic aromatic substitution reactions, such as bromination, have shown poor regioselectivity between ortho and para positions. nih.gov For instance, the bromination of toluene shows a para:ortho selectivity ratio of only 2:1. nih.gov Due to the electronic properties of the thianthrene nucleus, direct treatment with bromine and a Lewis acid catalyst typically leads to a mixture of isomers, with 2,7-dibromothianthrene (B12823987) being a significant component. The formation of the 1,9-isomer via this method is not favored, making direct bromination an unsuitable strategy for the specific production of this compound.

Precursor-Based Synthetic Routes and Building Block Strategies

An alternative approach to synthesizing substituted thianthrenes involves constructing the heterocyclic core from appropriately functionalized precursors. This "building block" strategy ensures that the desired substituents are already in place on the benzene-ring precursors before the thianthrene ring system is formed.

This methodology can be illustrated by the synthesis of substituted thianthrene derivatives through the reaction of two different aromatic components. For example, the synthesis of 2,3-dinitrothianthrene is achieved by reacting 4,5-difluoro-1,2-dinitrobenzene with benzene-1,2-dithiol in the presence of a base like sodium carbonate. nih.gov In this nucleophilic aromatic substitution reaction, the dithiol displaces the fluorine atoms to form the central dithiin ring, yielding the thianthrene skeleton. nih.gov

Applying this logic to the synthesis of this compound would conceptually involve the condensation of two molecules of a 1-bromo-2,3-dihalobenzene derivative with a sulfur source, or the reaction of a brominated benzene-1,2-dithiol with a brominated dihalobenzene. While specific examples for this compound are not prominently detailed, this precursor-based strategy represents a viable, albeit potentially complex, alternative to the post-functionalization of a pre-formed thianthrene ring.

Chemical Reactivity and Derivatization Studies of 1,9 Dibromothianthrene

Organometallic Transformations: Lithiation and Electrophilic Quenching

Organometallic transformations, particularly lithiation followed by electrophilic quenching, represent a fundamental strategy for the functionalization of aromatic compounds. For 1,9-Dibromothianthrene, this approach provides a direct route to 1,9-disubstituted derivatives. The synthesis of the 1,9-dibromo precursor itself can be achieved from thianthrene-5-oxide, where the sulfoxide (B87167) group directs trimethylsilyl (B98337) groups to the 1- and 9-positions. Subsequent reduction of the sulfoxide and ipso-dibromination yields this compound mit.edu.

This dibrominated compound is amenable to di-lithiation through lithium-halogen exchange, typically using a strong organolithium base such as tert-butyllithium (B1211817) (tBuLi) mit.edu. This process generates a highly reactive 1,9-dilithiothianthrene intermediate. The resulting organolithium species can then be treated with a variety of electrophiles to introduce a wide range of functional groups at the 1- and 9-positions. This two-step sequence is a powerful tool for creating symmetrically substituted thianthrene (B1682798) derivatives that are not accessible through direct electrophilic aromatic substitution methods researchgate.netamanote.combohrium.com. The general transformation is outlined below:

Scheme 1: General Lithiation and Electrophilic Quenching of this compound

This compound + 2 tBuLi → 1,9-Dilithiothianthrene

1,9-Dilithiothianthrene + 2 E⁺ → 1,9-Di-E-thianthrene + 2 Li⁺

(Where E⁺ represents an electrophile)

This methodology allows for the introduction of silyl (B83357) groups, alkyl chains, boronic esters (precursors for Suzuki coupling), and other functionalities, paving the way for further synthetic modifications nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions for Extended Architectures

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms of this compound serve as excellent leaving groups in these transformations, enabling the construction of extended π-conjugated systems, polymers, and complex molecular frameworks arkat-usa.org.

The Suzuki-Miyaura coupling reaction, which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis researchgate.netyoutube.comyoutube.com. This compound is a suitable substrate for such cross-coupling chemistries, allowing for the formation of C(sp²)–C(sp²) bonds at the 1- and 9-positions mit.edu. This reaction is instrumental in synthesizing thianthrene-arylene conjugated systems, which are of interest for their electronic and photophysical properties arkat-usa.org.

The general approach involves reacting this compound with two equivalents of an arylboronic acid. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and an aqueous base like potassium carbonate arkat-usa.org. This method has been successfully used to prepare various bis(thianthren-1-yl) derivatives, demonstrating the utility of the Suzuki reaction for extending the thianthrene core arkat-usa.org.

Table 1: Representative Conditions for Suzuki Coupling of Thianthrene Derivatives

| Aryl Halide Precursor | Boronic Acid/Ester | Catalyst | Base | Solvent System | Product Type | Ref |

|---|---|---|---|---|---|---|

| Thianthren-1-yl boronic acid | Dibromoalkyl derivatives of fluorene, carbazole, etc. | Pd(PPh₃)₄ | K₂CO₃ | Toluene / Water | Bis(thianthren-1-yl) derivatives | arkat-usa.org |

The Stille coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organostannane (organotin compound) wikipedia.orgorganic-chemistry.org. This reaction is highly valued for its tolerance of a wide variety of functional groups and for its reaction conditions, which are often neutral and non-basic wiley-vch.de. While direct examples involving the 1,9-isomer are specific, the methodology has been successfully applied to other dibromothianthrene isomers, establishing a strong precedent for its applicability.

For instance, 2,8-dibromothianthrene has been coupled with various tributylstannyl derivatives of heterocycles like thiophene (B33073) and 3,4-ethylenedioxythiophene (B145204) (EDOT) arkat-usa.org. The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) in a high-boiling solvent such as toluene. This strategy allows for the synthesis of complex structures where thianthrene is linked to other electronically active units, creating materials for potential use in organic electronics arkat-usa.org. The difunctional nature of this compound makes it an ideal candidate for similar double Stille couplings to build symmetrical molecules.

Table 2: Example of Stille Coupling with a Dibromothianthrene Isomer

| Thianthrene Substrate | Stannane Derivative | Catalyst | Solvent | Product | Ref |

|---|

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst organic-chemistry.orgscirp.org. It is the most common and effective method for forming C(sp²)–C(sp) bonds scirp.org. This reaction allows for the direct integration of linear alkyne units onto the thianthrene scaffold, which is useful for creating rigid, extended molecular wires or for introducing functional handles for further transformations like click chemistry.

This compound can serve as the dihalide component, reacting with two equivalents of a terminal alkyne to yield 1,9-dialkynylthianthrene derivatives. These products can be valuable precursors for constructing polycyclic aromatic hydrocarbons (PAHs) or for designing materials with unique photophysical properties rsc.org. The reaction conditions are generally mild, making it compatible with a range of functional groups on the alkyne coupling partner mdpi.com.

Formation of Macrocyclic and Polymeric Structures

The C₂ symmetry and difunctionality of this compound make it an excellent building block for the synthesis of macrocycles and polymers mit.edu. The ability to undergo double cross-coupling reactions allows it to be linked with other difunctional monomers to create large, well-defined structures.

Thianthrene-based macrocycles have attracted significant interest due to their unique host-guest chemistry and electronic properties derived from the sulfur-rich, rigid skeleton researchgate.net. For example, sulfurous analogs of pillar[n]arenes, where the methylene (B1212753) bridges are replaced by sulfur atoms, have been developed using thianthrene units mit.edu. The synthesis of these macrocycles often relies on iterative cross-coupling reactions, where this compound can act as a key rigid corner element. Similarly, π-conjugated macrocycles containing multiple thianthrene units have been synthesized via Suzuki coupling reactions, leading to structures with defined cavities and interesting electrochemical behaviors nih.gov.

In polymer science, thianthrene-containing polymers are explored for applications in energy storage and electronics researchgate.netscispace.com. The polymerization of this compound with a di-boronic acid or di-stannane comonomer via Suzuki or Stille polycondensation, respectively, can yield high-molecular-weight conjugated polymers. The incorporation of the non-planar, redox-active thianthrene unit into a polymer backbone can influence the material's morphology, solubility, and charge-transport properties mdpi.com.

Derivatization Strategies for Analytical and Synthetic Applications

The derivatization of this compound opens avenues for a wide range of applications, from redox-active materials to novel supramolecular structures. The strategic functionalization at the 1- and 9-positions allows for fine-tuning of the molecule's electronic and physical properties.

One significant application is in the field of energy storage, where thianthrene derivatives have been investigated as electrolytes for symmetric batteries mit.edu. The reversible one- and two-electron oxidations of the thianthrene core make it a suitable candidate for redox-flow batteries. Derivatization allows for the optimization of solubility, redox potential, and stability, which are critical parameters for battery performance.

In synthetic chemistry, derivatives of this compound are valuable intermediates. For example, conversion to 1,9-dilithiothianthrene or the corresponding di-boronic acid provides a versatile platform for creating complex, sulfur-containing polycyclic aromatic compounds and macrocycles mit.eduresearchgate.net. Furthermore, the unique redox and photoluminescence properties of functionalized thianthrenes make them suitable for development as sensors or components in optoelectronic devices researchgate.netrsc.org. The electron-rich nature and the heavy-atom effect of the sulfur atoms make the thianthrene structure favorable for applications in phosphorescent materials researchgate.netscispace.com.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thianthrene |

| Thianthrene-5-oxide |

| tert-Butyllithium (tBuLi) |

| 1,9-Dilithiothianthrene |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Potassium carbonate |

| Toluene |

| 2,8-Dibromothianthrene |

| 2-(Tributylstannyl)ethylenedioxythiophene |

| 2,8-Bis[2-(3,4-ethylenedioxythiophene)]thianthrene |

| Pillar[n]arene |

| Fluorene |

| Carbazole |

| Diphenylamine |

| Phenothiazine |

| Thiophene |

| 3,4-Ethylenedioxythiophene (EDOT) |

| Furan |

| Oxazole |

Advanced Spectroscopic Characterization of 1,9 Dibromothianthrene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For 1,9-dibromothianthrene, with its distinct substitution pattern, NMR provides critical data for structural confirmation and analysis of electronic effects.

Proton NMR (¹H NMR) spectroscopy of this compound offers specific insights into the arrangement of its aromatic protons. The substitution at the 1 and 9 positions creates a unique electronic environment that influences the chemical shifts and coupling patterns of the remaining six protons on the two benzene (B151609) rings.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the aromatic protons exhibit a distinct set of signals. The spectrum is characterized by three main resonances, each representing two equivalent protons due to the molecule's C₂ symmetry.

A triplet is observed at approximately 7.10 ppm with a coupling constant (J) of 8.0 Hz. This signal corresponds to the protons at the 3 and 7 positions, which are coupled to two neighboring protons. Two doublets of doublets are also present. The first, appearing at around 7.42 ppm, is attributed to the protons at positions 4 and 8. The second, at approximately 7.53 ppm, corresponds to the protons at positions 2 and 6. Both doublets of doublets exhibit coupling constants of approximately 7.8 Hz and 1.2 Hz, indicating coupling to two non-equivalent neighboring protons.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Assignment |

|---|---|---|---|

| 7.10 | triplet (t) | 8.0 | H-3, H-7 |

| 7.42 | doublet of doublets (dd) | 7.8, 1.2 | H-4, H-8 |

| 7.53 | doublet of doublets (dd) | 7.8, 1.2 | H-2, H-6 |

Note: Data obtained in CDCl₃ at 400 MHz. thieme-connect.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon skeleton of this compound. Due to the molecule's symmetry, the ¹³C NMR spectrum is simplified, showing six distinct signals for the twelve carbon atoms in the aromatic framework.

The spectrum, typically recorded at 100 MHz in CDCl₃, reveals signals in the aromatic region. The carbon atoms directly bonded to the bromine atoms (C-1 and C-9) are observed at approximately 123.3 ppm. The other carbon signals appear at 127.4, 128.7, 131.9, 136.4, and 136.6 ppm. The signals at 136.4 and 136.6 ppm are assigned to the quaternary carbons (C-4a, C-5a, C-9a, and C-10a) that are part of the fused ring system and bonded to sulfur. The remaining signals correspond to the protonated aromatic carbons.

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 123.3 | C-1, C-9 |

| 127.4 | Ar-CH |

| 128.7 | Ar-CH |

| 131.9 | Ar-CH |

| 136.4 | Ar-C (quaternary) |

| 136.6 | Ar-C (quaternary) |

Note: Data obtained in CDCl₃ at 100 MHz. thieme-connect.com

For more complex derivatives of this compound or in cases of signal overlap, multidimensional NMR techniques are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. For this compound, cross-peaks would confirm the coupling between the protons at positions 2 and 3, and between positions 3 and 4, thus validating the assignments made from the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals at 7.10, 7.42, and 7.53 ppm to their corresponding ¹³C signals, allowing for the definitive assignment of the protonated carbons.

These multidimensional techniques, used in concert, provide a comprehensive and unambiguous picture of the molecular structure of this compound and its derivatives.

Vibrational Spectroscopy

Infrared (IR) spectroscopy of thianthrene (B1682798) and its derivatives reveals characteristic absorption bands that are indicative of their molecular structure. The IR spectrum of the parent thianthrene molecule shows characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. diva-portal.org The C-S stretching modes are generally found in the lower frequency region of the spectrum.

For brominated thianthrene derivatives, the introduction of bromine atoms influences the vibrational spectrum. The C-Br stretching vibration typically appears as a strong absorption in the far-infrared region, usually between 600 and 500 cm⁻¹. The presence of the heavy bromine atoms also affects the positions of other skeletal vibrations of the aromatic rings. For a dibrominated thianthrene, characteristic bands for aromatic C-H and C=C stretching are observed, for instance, at approximately 3058 cm⁻¹ and in the 1541-1437 cm⁻¹ range, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrational modes may be Raman active but IR inactive, and vice versa. Thianthrene itself, being a non-planar molecule, does not possess a center of inversion, so many of its vibrational modes are active in both IR and Raman.

The Raman spectrum of thianthrene shows strong bands corresponding to the symmetric vibrations of the aromatic rings. The C-S stretching and C-S-C bending modes are also observable in the Raman spectrum. sdsu.edu For this compound, the C-Br stretching vibration would also be expected to be Raman active. The study of the Raman spectra of thianthrene derivatives can provide further details on the molecular symmetry and the electronic effects of substituents on the vibrational modes of the thianthrene core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation pattern. The presence of two bromine atoms in the molecule gives rise to a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of the bromine isotopes, 79Br (50.69%) and 81Br (49.31%), the molecular ion peak (M) is accompanied by M+2 and M+4 peaks in an approximate intensity ratio of 1:2:1. whitman.edulibretexts.org This distinctive pattern is a clear indicator of a dibrominated compound.

Upon electron ionization, this compound undergoes fragmentation, and the resulting fragmentation pattern provides valuable information about its structure. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, which leads to a prominent molecular ion peak. libretexts.org For halogenated aromatic compounds, a common fragmentation pathway is the loss of the halogen atoms. raco.cat

The fragmentation of this compound is expected to proceed through several key pathways. Initial fragmentation would likely involve the loss of a bromine atom to form a [M-Br]+ ion. The subsequent loss of the second bromine atom would result in a [M-2Br]+ ion. Cleavage of the thianthrene core is also possible, leading to smaller fragment ions. The stability of the resulting ions plays a crucial role in determining the relative abundance of the peaks in the mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (for 79Br, 32S) |

| [C12H6Br2S2]+• (M+•) | Molecular Ion | 372 |

| [C12H6BrS2]+ | Loss of one Br atom | 293 |

| [C12H6S2]+• | Loss of two Br atoms | 214 |

| [C6H3BrS]+ | Cleavage of the thianthrene ring | 186 |

| [C6H3S]+ | Further fragmentation | 107 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The thianthrene core is known to be photoactive, and its derivatives exhibit interesting electronic properties. rsc.org

Table 2: Estimated UV-Vis Absorption Data for this compound in a Common Organic Solvent (e.g., Dichloromethane)

| Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Transition |

| ~260 nm | ~40,000 M-1cm-1 | π-π |

| ~310 nm | ~10,000 M-1cm-1 | π-π |

Fluorescence spectroscopy is a powerful tool for investigating the luminescent properties of molecules. Upon absorption of light, an electron is excited to a higher energy state. For fluorescent molecules, this excited state can relax by emitting a photon, a process known as fluorescence. The emission spectrum provides information about the electronic structure of the excited state.

Thianthrene and its derivatives have been shown to possess interesting photophysical properties, including fluorescence. researchgate.netrsc.org The introduction of heavy atoms like bromine can influence the luminescent properties, often leading to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, the specific luminescent behavior would depend on the exact substitution pattern and the molecular environment. The fluorescence emission is typically observed at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

Table 3: Estimated Fluorescence Emission Data for this compound in a Common Organic Solvent (e.g., Dichloromethane)

| Excitation Wavelength (λex) | Emission Maximum (λem) | Stokes Shift |

| ~310 nm | ~350 - 400 nm | ~40 - 90 nm |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

While the crystal structure of this compound has not been specifically reported, the structure of a closely related compound, 2,7-dichlorothianthrene (B13149009), has been determined. iucr.org The thianthrene core is not planar but adopts a folded, butterfly-like conformation. This folding is characterized by the dihedral angle between the two benzene rings. For 2,7-dichlorothianthrene, this angle is 132.55 (4)°. iucr.org It is expected that this compound would adopt a similar non-planar structure. The C-S bond lengths and C-S-C bond angles are also key structural parameters of the thianthrene core. The substitution pattern on the aromatic rings can have a minor influence on these structural parameters.

Table 4: Representative Crystallographic Data for a Dibromothianthrene Analogue (2,7-Dichlorothianthrene)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Dihedral Angle | 132.55 (4)° |

| Average C-S Bond Length | ~1.77 Å |

| Average C-S-C Bond Angle | ~100° |

Data obtained from the crystal structure of 2,7-dichlorothianthrene and serves as an approximation for this compound. iucr.org

Electrochemical Behavior and Redox Chemistry of 1,9 Dibromothianthrene Analogues

Cyclic Voltammetry Studies of Redox Properties

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of thianthrene (B1682798) and its analogues. These studies reveal that the thianthrene moiety is a robust electron-donor, capable of forming stable cationic species. The bent, non-aromatic structure of the central dithiine ring is central to these pronounced electron-donor properties, leading to the formation of stable cation and dication species. researchgate.net

The electrochemical oxidation of thianthrene is typically a reversible process. researchgate.net In acetonitrile, for instance, unsubstituted thianthrene exhibits two reversible oxidation peaks at approximately 1.3 V and 1.8 V versus a standard calomel electrode (SCE). researchgate.net The introduction of substituents onto the thianthrene framework significantly influences the redox potentials. The specific position and nature of these substituents can alter the electronic properties of the molecule. researchgate.net

Investigations into various thianthrene derivatives show that their oxidation potentials are dependent on the molecular structure. arkat-usa.org For example, studies on a series of thianthrene derivatives in dichloromethane demonstrated that the initial oxidation potentials vary based on the attached groups. arkat-usa.org The oxidation onset potential for unsubstituted thianthrene is approximately 0.74 V, which is very close to the potentials of several of its derivatives (0.71–0.75 V). researchgate.net The introduction of a heavy atom like bromine into the molecular structure is a known strategy to modulate the electrochemical and emissive properties of thianthrene-based compounds. elsevierpure.com

Electrochemical investigations of various thianthrene-arylene compounds have shown that the initial oxidation potentials are influenced by their molecular structure. The following table summarizes the initial and first oxidation peaks for several thianthrene-based oligomers.

| Compound | Initial Oxidation Peak (V) | First Oxidation Peak (V) |

| 4a | 1.21 | 1.51 |

| 5b | 1.10 | 1.50 |

| 6a | 0.93 | 1.16 |

| 7c | 1.25 | 1.47 |

| This data is based on electrochemical investigations of the compounds in dichloromethane. arkat-usa.org |

The reversibility of the redox processes is a crucial characteristic for the application of these materials in devices. Most thianthrene derivatives exhibit this reversible behavior, which suggests stability during repeated oxidation and reduction cycles. researchgate.net

Design Principles for Redox-Active Materials

The unique electrochemical properties of the thianthrene core make it an excellent building block for the design of new redox-active materials, particularly for energy storage applications like organic redox flow batteries. researchgate.netnorthwestern.edu The primary design principle revolves around leveraging the stable, high-potential redox activity of the thianthrene unit. elsevierpure.com Thianthrene derivatives are being explored as high-voltage (p-type) organic mediators, capable of achieving potentials around 4.1 V. elsevierpure.comresearchgate.net

Key design strategies include:

Functionalization: The introduction of various functional groups onto the thianthrene skeleton is a primary method for tuning redox potentials. Attaching electron-donor (D) and electron-acceptor (A) moieties allows for precise control over the electronic and, consequently, the electrochemical properties of the molecule. arkat-usa.orgelsevierpure.com This D-A approach is instrumental in creating bipolar materials that can be both oxidized and reduced. elsevierpure.com

Polymerization: Incorporating the thianthrene unit into a polymer backbone is a strategy to develop robust materials for applications such as redox flow batteries. elsevierpure.com These thianthrene-based polymers can act as high-potential organic mediators, enabling the use of high-capacity inorganic cathodes like LiMn₂O₄. elsevierpure.com Designing them as soluble polymers or nanoparticles helps to suppress crossover reactions in battery systems. elsevierpure.com

Structural Modification: The synthesis of thianthrene–arylene conjugated units via methods like Suzuki or Stille coupling reactions allows for the extension of the π-electron system. arkat-usa.org This modification influences not only the electrochemical properties but also the optical and luminescent characteristics of the materials, making them suitable for various electrical and electrochemical solid-state devices. arkat-usa.org Enhancing solubility through structural changes, such as adding longer alkyl chains, is also a practical design consideration that improves processability without significantly altering the redox behavior. arkat-usa.org

The goal of these design principles is to create compact, bifunctional molecules with high redox potentials and stability. researchgate.netnorthwestern.edu By systematically modifying the thianthrene structure, researchers can develop advanced materials for next-generation energy storage systems that are efficient, cost-effective, and environmentally friendly. researchgate.net

Computational and Theoretical Investigations on 1,9 Dibromothianthrene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1,9-Dibromothianthrene, DFT calculations would typically be employed to predict its geometry, electronic properties, and reactivity. Common functionals such as B3LYP, paired with basis sets like 6-31G* or 6-31+G(d,p), are frequently used for geometry optimizations and electronic structure calculations of thianthrene (B1682798) derivatives.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Band Gaps

A key aspect of understanding a molecule's chemical behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, it is expected that the introduction of bromine atoms at the 1 and 9 positions would influence the electronic distribution and the energies of the frontier orbitals compared to the parent thianthrene molecule. The electron-withdrawing nature of the bromine atoms would likely lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Expected Value | Significance |

| HOMO Energy | Lower than Thianthrene | Indicates reduced electron-donating ability |

| LUMO Energy | Lower than Thianthrene | Indicates enhanced electron-accepting ability |

| HOMO-LUMO Gap | Potentially altered | Affects chemical reactivity and spectral properties |

Note: The values in this table are illustrative and represent expected trends based on general chemical principles, pending specific computational studies on this compound.

Conformational Analysis and Geometrical Optimization

The thianthrene core is known for its non-planar, butterfly-like conformation. Computational geometrical optimization would determine the most stable three-dimensional structure of this compound. This involves calculating the potential energy of the molecule as a function of its atomic coordinates to find the arrangement with the minimum energy.

Key geometrical parameters that would be determined include bond lengths, bond angles, and dihedral angles. Of particular interest in thianthrene derivatives is the dihedral angle between the two benzene (B151609) rings, which defines the degree of folding of the molecule. The presence of bulky bromine atoms at the 1 and 9 positions could potentially influence this folding angle due to steric interactions. DFT calculations are also used to investigate the energy barrier for the ring inversion process in thianthrene derivatives.

Reactivity Prediction and Mechanistic Insights

DFT calculations are instrumental in predicting the reactivity of a molecule and elucidating reaction mechanisms. By analyzing the distribution of electron density and the shapes of the frontier orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the bromine atoms and the sulfur atoms would be key sites of interest.

Mechanistic studies would involve mapping the potential energy surface for a given reaction. This includes locating transition state structures and calculating activation energies, which provides a deeper understanding of the reaction kinetics and the feasibility of different reaction pathways. For instance, DFT could be used to model the reactivity of this compound in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Molecular Dynamics Simulations (as applicable)

While DFT provides insights into the static properties of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. For a molecule like this compound, MD simulations could be employed to explore its conformational landscape in different solvent environments and at various temperatures. This would provide a more realistic picture of its flexibility and intermolecular interactions. However, the application of MD simulations to this specific compound is not currently found in the literature.

Quantum Chemical Descriptors for Reactivity and Interaction Characterization

From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and interaction characteristics of a molecule. These descriptors provide a conceptual framework for understanding and predicting chemical behavior.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance for this compound |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2/(2η) where μ = -χ | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. |

The calculation of these descriptors for this compound would allow for a quantitative comparison of its reactivity with other thianthrene derivatives and related compounds.

Applications in Advanced Materials Science and Chemical Synthesis

Precursors for the Synthesis of Functionalized Thianthrenes

1,9-Dibromothianthrene serves as a crucial precursor for a variety of 1,9-disubstituted thianthrene (B1682798) derivatives. Its synthesis and subsequent functionalization provide a pathway to molecules with specific steric and electronic properties.

The preparation of this compound itself is a multi-step process designed to achieve selective substitution at the challenging peri-positions. A common route begins with thianthrene 5-oxide. thieme-connect.commit.edu The sulfoxide (B87167) group acts as a powerful directing group for lithiation. Using a strong base like lithium diisopropylamide (LDA), trimethylsilyl (B98337) groups can be installed at the 1- and 9-positions to yield 1,9-bis(trimethylsilyl)thianthrene (B8530642) 5-oxide. thieme-connect.commit.edu Subsequent reduction of the sulfoxide followed by an ipso-dibromination step with bromine furnishes the target this compound. thieme-connect.commit.edu

Once obtained, this compound is amenable to further transformations, most notably through metal-halogen exchange. thieme-connect.com The compound can undergo dilithiation with reagents such as tert-butyllithium (B1211817) to generate a dilithiated thianthrene intermediate. thieme-connect.com This highly reactive species can then be treated with various electrophiles to install a wide range of functional groups at the 1- and 9-positions. For example, reaction of the dilithiated intermediate with piperidine-1-carbaldehyde successfully yields thianthrene-1,9-dicarbaldehyde. thieme-connect.com This reactivity makes this compound a key gateway to otherwise difficult-to-access disubstituted thianthrenes, including macrocyclic structures where the 1- and 9-positions are bridged by a carbon chain. thieme-connect.com The molecule is also suitable for cross-coupling chemistries, further expanding its synthetic utility. mit.edu

Components in Porous Organic Polymers (POPs) and Conjugated Microporous Polymers (CMPs)

While the thianthrene scaffold is utilized in the construction of Porous Organic Polymers (POPs) and Conjugated Microporous Polymers (CMPs), the scientific literature on this topic predominantly focuses on the use of the 2,8-dibromothianthrene isomer. nsysu.edu.twfigshare.comacs.orgrsc.org Extensive reviews of available research did not yield specific examples of this compound being employed as a monomer for the synthesis of POPs or CMPs.

In the field of energy storage, thianthrene-based CMPs have been investigated as organic electrode materials. nsysu.edu.twfigshare.comacs.org These studies, however, exclusively report the use of 2,8-dibromothianthrene as the building block. nsysu.edu.twfigshare.comacs.org No data or research findings were identified that specifically utilize this compound to create porous polymers for supercapacitor applications.

Similarly, in the context of gas adsorption and separation, the available literature does not describe the use of this compound for creating POPs or CMPs. Research into porous polymers for applications like carbon dioxide capture has explored a wide variety of organic building blocks, but specific examples involving the this compound isomer were not found in the reviewed scientific papers. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies for 1,9 Dibromothianthrene Derivatives

Qualitative Structure-Activity Relationships in Derivatives

Qualitative SAR studies focus on identifying general structural features that are associated with a particular activity or property. For derivatives of 1,9-dibromothianthrene, these studies often involve the synthesis of a series of related compounds and the subsequent evaluation of their chemical or physical properties. The non-planar, butterfly-like conformation of the thianthrene (B1682798) core is a key structural feature that influences the properties of its derivatives.

Research on related sulfur-containing heterocyclic compounds has shown that the nature of the substituents can modulate properties such as fluorescence and redox potentials. While specific qualitative SAR studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, general principles suggest that introducing electron-donating or electron-withdrawing groups in place of the bromine atoms would lead to predictable changes in their electronic behavior. For example, replacing bromine with strong electron-donating groups would be expected to increase the electron density of the thianthrene core, potentially altering its reactivity in electrophilic substitution reactions and shifting its absorption and emission spectra.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predicting Chemical Reactivity or Material Performance

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial charges on atoms. The electron-withdrawing nature of the bromine atoms in this compound would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters for substituents. The positions of the substituents at the 1 and 9 positions would create a unique steric environment around the thianthrene core.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common descriptor. The presence of bromine atoms would increase the lipophilicity of the thianthrene molecule.

A hypothetical QSAR study on this compound derivatives could involve synthesizing a library of compounds with varying substituents at the 1 and 9 positions and measuring a specific property, such as their performance in an organic electronic device or their reactivity in a particular chemical transformation. The resulting data could then be used to build a QSAR model to guide the design of new derivatives with enhanced properties.

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of 1,9-Disubstituted Thianthrene Derivatives

| Substituent (at 1,9-positions) | Electronic Descriptor (e.g., Hammett constant, σ) | Steric Descriptor (e.g., Taft steric parameter, Es) | Hydrophobic Descriptor (e.g., logP) | Predicted Reactivity/Performance |

| -Br | Electron-withdrawing | Moderate | High | Baseline |

| -OCH3 | Electron-donating | Moderate | Moderate | Modified electronic properties |

| -NO2 | Strongly electron-withdrawing | Moderate | Low | Altered reactivity in nucleophilic reactions |

| -C(CH3)3 | Bulky, weakly electron-donating | High | Very High | Steric hindrance affecting reactivity |

This table is illustrative and based on general chemical principles, as specific QSAR data for this compound derivatives is not available.

Influence of Positional Isomerism and Substituent Effects on Chemical Behavior

The positions of substituents on the thianthrene ring system have a profound impact on the molecule's properties and reactivity. This is known as positional isomerism. In the case of dibromothianthrene, isomers such as 1,9-, 2,8-, and 2,7-dibromothianthrene (B12823987) would exhibit different chemical behaviors due to the distinct electronic and steric environments at these positions.

The 1 and 9 positions are adjacent to the sulfur atoms, which can lead to unique interactions between the substituents and the sulfur lone pairs. This proximity can also result in steric hindrance that influences the conformation of the thianthrene ring and the reactivity of the substituents themselves.

The chemical behavior of this compound derivatives would be a function of the interplay between the inherent properties of the thianthrene core and the electronic and steric effects of the substituents at the 1 and 9 positions. For example, in reactions where a positive charge develops in the transition state, electron-donating substituents would be expected to increase the reaction rate, while electron-withdrawing groups would decrease it.

Table 2: Comparison of Potential Properties of Dibromothianthrene Isomers

| Isomer | Position of Bromine Atoms | Expected Influence on Electronic Properties | Potential Impact on Reactivity |

| This compound | Adjacent to sulfur atoms | Strong inductive effect from bromine atoms influencing sulfur lone pairs. | Steric hindrance at positions 1 and 9 may direct reactions to other sites. |

| 2,8-Dibromothianthrene | Para to sulfur atoms | Electronic effects transmitted through the aromatic system. | Reactivity at other positions influenced by the directing effects of bromine. |

| 2,7-Dibromothianthrene | Meta to one sulfur and para to the other | Asymmetric electronic distribution compared to other isomers. | Potentially different regioselectivity in further substitution reactions. |

This table presents a qualitative comparison based on general principles of organic chemistry, as direct comparative studies on the chemical behavior of these specific isomers are not widely reported.

Q & A

Q. How is 1,9-Dibromothianthrene synthesized in laboratory settings?

Methodological Answer: this compound is synthesized via direct bromination of thianthrene using bromine in acetic acid. The reaction is typically conducted under reflux conditions to ensure complete substitution at the 1 and 9 positions. Post-reaction, the crude product is purified via column chromatography (silica gel, hexane/chloroform eluent) to isolate the dibrominated product. Yield optimization requires precise stoichiometric control (e.g., 2.2 equivalents of bromine) and reaction time monitoring (typically 12–24 hours) to minimize over-bromination .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Characterization involves:

- NMR Spectroscopy : H and C NMR confirm bromine substitution patterns and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., [M+H] peak at m/z 363.8 for CHBrS).

- Infrared (IR) Spectroscopy : Peaks at 600–650 cm confirm C-Br stretching vibrations.

- Elemental Analysis : Validates Br content (theoretical: ~44.1% Br by mass) .

Q. What safety protocols are recommended for handling brominated aromatic compounds like this compound?

Methodological Answer:

- Use fume hoods and glove boxes to avoid inhalation or skin contact.

- Wear nitrile gloves , lab coats , and safety goggles .

- In case of skin exposure, wash immediately with copious water (15+ minutes) and consult a physician.

- Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can Stille coupling reactions involving this compound be optimized for higher yields?

Methodological Answer: Stille coupling with this compound (as a dihalogenated precursor) requires:

- Catalyst Optimization : Pd(PPh) or Pd(dba) with AsPh as a ligand (1:4 molar ratio to Pd).

- Solvent Selection : Use anhydrous DMF or THF under inert (N) conditions.

- Stoichiometry : 1.1 equivalents of organotin reagents (e.g., tributylstannane derivatives) to ensure complete coupling.

- Reaction Monitoring : TLC or GC-MS tracks intermediate formation. Typical yields range from 45–55% .

Q. How do electronic properties of this compound derivatives compare to the parent thianthrene?

Methodological Answer: Electrochemical studies (cyclic voltammetry in CHCl, 0.1 M TBAPF) reveal:

- Redox Behavior : Dibromination lowers the HOMO energy (by ~0.3 eV) due to electron-withdrawing Br substituents.

- Charge Transport : Hole mobility in oligomers (e.g., derivatives 9–13) increases by 2–3 orders of magnitude compared to unsubstituted thianthrene, as measured by space-charge-limited current (SCLC) experiments .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-based cross-coupling reactions?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Use HPLC or H NMR to quantify residual starting material or byproducts.

- Catalyst Deactivation : Pre-purify solvents (e.g., distill THF over Na/benzophenone) to remove moisture.

- Substrate Reactivity : Screen alternative coupling partners (e.g., arylboronic acids for Suzuki-Miyaura reactions) if Stille coupling underperforms.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) .

Q. What computational methods are used to predict the reactivity of this compound in heterocyclic synthesis?

Methodological Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models substituent effects on aromatic π-cloud distortion.

- Molecular Dynamics (MD) : Simulates steric hindrance during coupling reactions (e.g., with bulky aryl groups).

- Frontier Orbital Analysis : Identifies nucleophilic/electrophilic sites using HOMO-LUMO maps (e.g., sulfur atoms as electron-rich centers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.